molecular formula C19H19FN4OS B6943912 N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide

N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide

Cat. No.: B6943912
M. Wt: 370.4 g/mol
InChI Key: UVXAXDVYIBOIEK-UHFFFAOYSA-N
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Description

N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c20-16-3-1-2-14(10-16)13-23-6-8-24(9-7-23)19(25)22-17-4-5-18-15(11-17)12-21-26-18/h1-5,10-12H,6-9,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXAXDVYIBOIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)NC3=CC4=C(C=C3)SN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenylmethyl group is introduced through a nucleophilic substitution reaction, often using 3-fluorobenzyl chloride and a suitable base like potassium carbonate.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the piperazine derivative using coupling agents like carbodiimides (e.g., EDCI) in the presence of catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole moiety can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro groups (if present) can be achieved using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Potassium carbonate, sodium hydroxide.

    Coupling Agents: EDCI, DMAP.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group can enhance binding affinity and specificity. The piperazine ring may facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzothiazol-5-yl)-4-phenylpiperazine-1-carboxamide: Lacks the fluorine atom, which may reduce its binding affinity and specificity.

    N-(1,2-benzothiazol-5-yl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide: The fluorine atom is in a different position, potentially altering its pharmacological profile.

    N-(1,2-benzothiazol-5-yl)-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide: Substitutes fluorine with chlorine, which may affect its reactivity and biological activity.

Uniqueness

The presence of the 3-fluorophenyl group in N-(1,2-benzothiazol-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide provides unique electronic properties that can enhance its interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

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